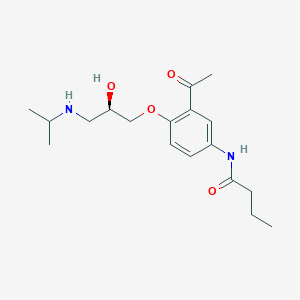
(R)-Acebutolol
Descripción general
Descripción
(R)-Acebutolol is a synthetic beta-adrenergic receptor blocking agent that has been widely used in the laboratory setting for a variety of research applications. It is a prodrug, which means that it is metabolized in the body to its active form, acebutolol hydrochloride (Acebutolol-HCl). It is also known as Sectral and is used to treat hypertension, angina, and other cardiovascular conditions. As a research tool, (R)-Acebutolol has a number of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Cardiovascular Effects
- Effects on Chronic Stable Angina Pectoris : Acebutolol, a cardioselective β-adrenergic blocking agent, demonstrated a significant decrease in the frequency of angina attacks and increased exercise capacity in patients with chronic stable angina (Dibianco et al., 1980).
- Influence on Pharmacokinetics : Studies on acebutolol enantiomers and its metabolite diacetolol in a rat model found that gastric pH elevation through cimetidine administration does not significantly alter the pharmacokinetics of acebutolol (Mostafavi & Foster, 2003).
- Long-term Safety and Efficacy : Over 10 years of clinical use, acebutolol has been established as a safe and well-tolerated beta-blocking agent for treating essential hypertension and cardiac arrhythmias (De Bono et al., 1985).
- Pharmacological Profile : Acebutolol's pharmacological profile, including its hydrophilic and cardioselective properties, makes it effective in controlling blood pressure and suppressing ventricular contractions (Singh, Thoden, & Wahl, 1982).
Antihypertensive Effect
- Blood Pressure Management : A study examining acebutolol's antihypertensive effect in mild essential hypertension found it effective in reducing blood pressure and heart rate, with a correlation to initial plasma renin activity values (Ducrocq et al., 1975).
- Suppression of Arrhythmia : Acebutolol effectively suppressed ventricular arrhythmia in patients, demonstrating a reduction in premature ventricular contractions without significant adverse effects on left ventricular function (Santoso et al., 1983).
Pharmacokinetic Properties
- Pharmacokinetics in Elderly : The pharmacokinetics of acebutolol enantiomers in elderly subjects showed that increasing age resulted in prolonged elimination half-lives of the drug's metabolites, suggesting age-related changes in drug metabolism (Piquette‐Miller et al., 1992).
- Metabolic Effects : A study comparing the metabolic effects of acebutolol and propranolol in nondiabetic patients with angina found no significant impact on insulin secretion or lipid levels, indicating minimal metabolic disturbances (Birnbaum et al., 1983).
Hemodynamic and Renal Effects
- Systemic and Renal Hemodynamics : Acebutolol's effects on systemic and renal hemodynamics were studied, showing that it does not significantly change renal blood flow or glomerular filtration rate, indicating its safety in hypertensive patients with renal considerations (van den Meiracker et al., 1988).
Comparative Studies
- Comparison with Propranolol : Acebutolol was found to be more effective than propranolol in suppressing ventricular arrhythmias, demonstrating its superior efficacy in managing specific cardiac conditions (Platia et al., 1985).
Propiedades
IUPAC Name |
N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218303 | |
| Record name | (R)-Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Acebutolol | |
CAS RN |
68107-81-3 | |
| Record name | (R)-Acebutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACEBUTOLOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856NOF5HE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there a difference in enantiomer affinity patterns for R-Acebutolol when using different cyclodextrin derivatives in aqueous and non-aqueous capillary electrophoresis?
A: Research suggests that the difference in enantiomer affinity patterns observed with R-Acebutolol stems from the distinct binding modes adopted by the molecule with different cyclodextrin derivatives, coupled with the impact of the solvent environment. For instance, R-Acebutolol exhibits a preference for the 'up' conformation when interacting with heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin, regardless of the solvent used (aqueous or non-aqueous). [] This consistent binding mode leads to a similar enantiomer affinity pattern.
Q2: Can you describe a novel method for synthesizing R-Acebutolol and its enantiomer, S-Acebutolol?
A: A new asymmetric synthesis route has been proposed for both R-Acebutolol and S-Acebutolol. This method utilizes a hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin. To synthesize R-Acebutolol, a self-made (R,R)-Salen-Co(III) complex is employed as a catalyst for the HKR, resulting in (S)-epichlorohydrin with high optical purity (>99%) and a yield of 43.6%. [, ] Following this, (S)-epichlorohydrin is reacted with 2-acetyl-4-n-butyramidophenol, followed by a reaction with isopropyl amine, ultimately yielding R-Acebutolol with >98% optical purity and an overall yield of 47.3%. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




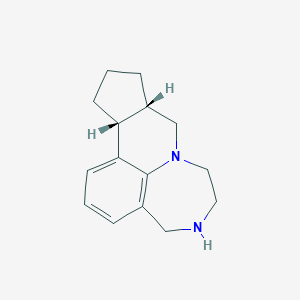
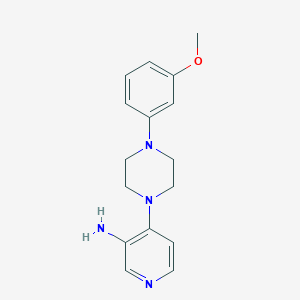







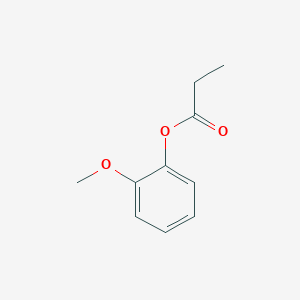
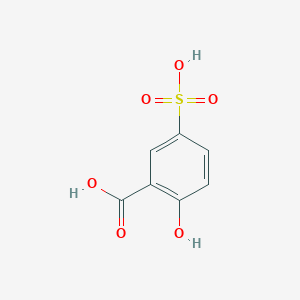
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)